molecular formula C20H21F2NO4 B5604615 (4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid

(4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid

Cat. No. B5604615
M. Wt: 377.4 g/mol
InChI Key: MOKVGXITUFMYKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorophenyl compounds and analogs typically involves nucleophilic substitution reactions, where fluorine's presence significantly influences the chemical reactivity and stereochemistry of the molecules. For example, a study demonstrated the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, leading to the synthesis of radiolabeled compounds with potential application in positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003). Additionally, the development of a practical and efficient synthesis of novel PPAR α/γ dual agonists showcases the complex synthetic strategies employed to incorporate fluorophenyl groups into bioactive molecules (Qian et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorophenyl compounds is characterized by the presence of fluorine, which can significantly affect the molecule's electronic distribution and molecular geometry. For instance, the study of monofluorinated molecules revealed specific intermolecular interactions and hydrogen bonding patterns influenced by the fluorine atoms (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Fluorophenyl compounds participate in various chemical reactions, including halogenation, nucleophilic substitution, and coupling reactions, due to the unique reactivity of the fluorine atom. A notable example includes the synthesis of fluorophenyl esters of substituted phenoxy acetic acids, demonstrating the compounds' versatility in forming ester linkages and the impact of fluorine on their chemical behavior (Shi-tao, 2013).

Physical Properties Analysis

The physical properties of fluorophenyl compounds, such as melting points, boiling points, and solubility, are significantly influenced by the presence of fluorine atoms. These atoms contribute to the compound's overall polarity and can enhance stability and solubility in various solvents. For instance, the study on the synthesis and application of a fluorophenyl-protected glycosyl donor highlights how fluorine incorporation can affect solubility and reactivity in carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).

Chemical Properties Analysis

The chemical properties of (4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid and related compounds are characterized by their reactivity towards nucleophiles, electrophiles, and various reagents. The introduction of fluorine atoms into the phenyl ring alters the compound's electron density, affecting its reactivity and interaction with other molecules. Studies such as the synthesis and characterization of 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids provide insights into the chemical behavior and reactivity patterns influenced by fluorine substitution (Shi-tao, 2013).

properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO4/c1-26-18-12-14(22)5-6-17(18)19(20(24)25)23-9-7-15(8-10-23)27-16-4-2-3-13(21)11-16/h2-6,11-12,15,19H,7-10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKVGXITUFMYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(C(=O)O)N2CCC(CC2)OC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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